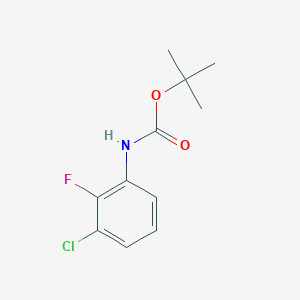
tert-butyl N-(3-chloro-2-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H13ClFNO2 . It has a molecular weight of 245.68 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of di-tert-butyl dicarbonate with an appropriate aniline derivative in the presence of a catalyst such as DMAP . The reaction typically takes place in a solvent like tetrahydrofuran at around 20°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.68 . It is typically stored under refrigerated conditions .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl N-(3-chloro-2-fluorophenyl)carbamate:
Pharmaceutical Development
tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate: is often used as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure allows it to be a building block for various drugs, particularly those targeting specific enzymes or receptors in the body. This compound’s ability to introduce fluorine and chlorine atoms into molecules can enhance the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Agricultural Chemistry
In agricultural chemistry, tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is utilized in the development of agrochemicals, including herbicides and pesticides. The compound’s structural properties enable it to act as a precursor for active ingredients that can effectively control pests and weeds, thereby improving crop yields and reducing agricultural losses .
Material Science
This compound is also significant in material science, particularly in the creation of advanced polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials. These enhanced materials are useful in various industrial applications, including automotive and aerospace engineering .
Analytical Chemistry
In analytical chemistry, tert-butyl N-(3-chloro-2-fluorophenyl)carbamate serves as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure accurate and reliable analytical results .
Chemical Synthesis
The compound is widely used in chemical synthesis as a reagent or intermediate. Its ability to introduce specific functional groups into target molecules makes it valuable in the synthesis of complex organic compounds. Researchers leverage this compound to develop new synthetic pathways and methodologies in organic chemistry .
Biochemical Research
In biochemical research, tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is employed to study enzyme inhibition and protein interactions. Its structure allows it to bind to specific active sites on enzymes, making it a useful tool for investigating enzyme mechanisms and developing enzyme inhibitors as potential therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is explored for its potential therapeutic applications. Researchers investigate its role in the design and synthesis of novel drug candidates, particularly those targeting diseases with unmet medical needs. Its unique chemical properties can contribute to the development of more effective and safer medications.
Sigma-Aldrich Ambeed Solarbio Combi-Blocks Sigma-Aldrich Ambeed : Solarbio : Combi-Blocks
Propiedades
IUPAC Name |
tert-butyl N-(3-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPOWMWDIHORPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-chloro-2-fluorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


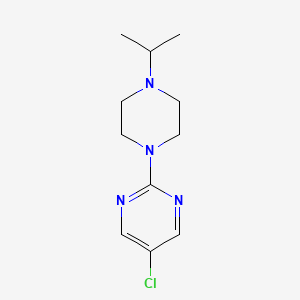

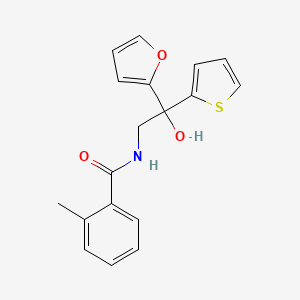
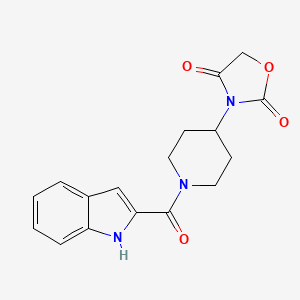


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

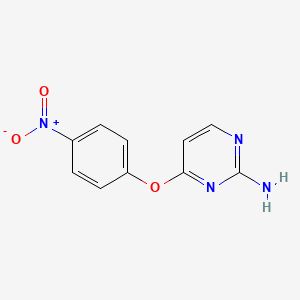
![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)
![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)